molecular formula C11H9F3N2 B8113772 1-(2-(trifluoromethyl)benzyl)-1H-pyrazole

1-(2-(trifluoromethyl)benzyl)-1H-pyrazole

Cat. No.: B8113772
M. Wt: 226.20 g/mol
InChI Key: CGNSXMZFNVPNSM-UHFFFAOYSA-N
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Description

1-(2-(trifluoromethyl)benzyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(2-(trifluoromethyl)benzyl)-1H-pyrazole typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of alternative solvents and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-(2-(trifluoromethyl)benzyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-(2-(trifluoromethyl)benzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-(trifluoromethyl)benzyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-(trifluoromethyl)phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

    1-(2-(trifluoromethyl)benzyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    1-(2-(trifluoromethyl)benzyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)10-5-2-1-4-9(10)8-16-7-3-6-15-16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNSXMZFNVPNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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